5S,6S-DiHETE
Overview
Description
5S,6S-DiHETE, a dihydroxy-eicosatetraenoic acid, is a compound derived from arachidonic acid metabolism. It is involved in various biological processes, particularly those related to inflammatory responses and cellular signaling.
Synthesis Analysis
The stereospecific synthesis of 5S,6S-DiHETE has been achieved using acetonides of D- and L-glyceraldehyde as a source of chirality, providing a practical approach to produce this compound (Kugel et al., 1989).
Molecular Structure Analysis
5S,6S-DiHETE is a diastereoisomer, part of a group that includes several other similar compounds derived from eicosatetraenoic acid. The molecular structure features a conjugated diene system, which plays a critical role in its biological activity.
Chemical Reactions and Properties
The reactivity of 5S,6S-DiHETE is influenced by its conjugated diene system and hydroxyl groups. It exhibits binding affinity to certain leukotriene receptors, particularly the LTD4 receptor, indicating its role in leukotriene-mediated biological processes (Muller et al., 1989).
Scientific Research Applications
Aryl Hydrocarbon Receptor Activation : 5S,6S-DiHETE isomers bind and activate the aryl hydrocarbon receptor (AHR), indicating a potential role in the connection between AHR activation and inflammatory signaling molecules in the 5-lipoxygenase pathway (Chiaro et al., 2008).
Inducing Lung Contractions : This compound demonstrates significant activity in inducing contractions of the lung parenchymal strip and stimulating cyclooxygenase activity in guinea-pig lungs (Sirois et al., 1982).
Application in Treating Ileum Contractions : The isomer 5S,6R-DiHETE has LTD4-like activity, suggesting potential applications in treating ileum contractions, especially when produced in large concentrations (Muller et al., 1989).
Attenuation of Vascular Hyperpermeability : 5,6-DiHETE attenuates vascular hyperpermeability during inflammation by inhibiting endothelial Ca2+ elevation, indicating its potential as a pharmacological strategy against inflammatory diseases (Hamabata et al., 2018).
Contractile Responses in Smooth Muscle : 5S,6R-DiHETE induces contractile responses in guinea pig lung parenchyma and ileum smooth muscle, with a potency greater than Lx A (Cristol & Sirois, 1988).
Assay for Measuring 5-Lipoxygenase Activation : 5S,15S-dihydroxy-6,8,11,13(E,Z,Z,E)-eicosatetraenoic acid (5,15-DiHETE) serves as a sensitive assay for measuring 5-lipoxygenase activation in human neutrophils (McDonald et al., 1991).
Potential Treatment for Inflammatory Bowel Disease : Oral administration of 5,6-DiHETE accelerated recovery from DSS-induced diarrhea and significantly ameliorated colon inflammation in mice, suggesting its therapeutic potential for inflammatory bowel disease (Takenouchi et al., 2021).
Healing of Colitis : 5,6-DiHETE accelerates the healing of colitis by inhibiting inflammatory responses and promoting the release of eicosapentaenoic acid (Kobayashi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(5S,6S,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-WAQVJNLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@@H]([C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5S,6S-DiHETE | |
CAS RN |
82948-87-6 | |
Record name | (5S,6S,7E,9E,11Z,14Z)-5,6-Dihydroxyeicosatetraenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82948-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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